

# CAS number and molecular formula of 1,3,6-octatriene

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## Compound of Interest

Compound Name: 1,3,6-Octatriene

Cat. No.: B14704478

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## An In-depth Technical Guide to 1,3,6-Octatriene

This technical guide provides a comprehensive overview of **1,3,6-octatriene**, a conjugated triene of interest to researchers and professionals in chemistry and drug development. This document details its fundamental chemical properties, synthesis, and characteristic reactions.

## Core Chemical Identifiers and Properties

**1,3,6-Octatriene** is a hydrocarbon with the molecular formula  $C_8H_{12}$ .<sup>[1]</sup> It exists as several stereoisomers, with the specific geometry of the double bonds influencing its chemical and physical properties. The general CAS Registry Number for **1,3,6-octatriene** is 929-20-4.<sup>[1]</sup> The (3E,6E)-isomer, a commonly referenced form, is assigned the CAS number 22038-69-3.<sup>[2]</sup>

## Physicochemical Data

While specific experimental data for the boiling point, melting point, and density of **1,3,6-octatriene** are not readily available in public literature, computed properties and data for related compounds provide valuable insights. The following table summarizes the available quantitative data for **1,3,6-octatriene** and a related substituted derivative.

Property	Value	Source
Molecular Formula	C8H12	[1][3][4]
Molecular Weight	108.18 g/mol	[3][4]
CAS Number	929-20-4 (general) 22038-69-3 ((3E,6E)-isomer)	[1][2]
Computed XLogP3	3.0	[3]
Topological Polar Surface Area	0 Å <sup>2</sup>	[3]
Complexity	96.6	[3]

Note: Experimental values for boiling point, melting point, density, and solubility of **1,3,6-octatriene** are not consistently reported in readily accessible literature. The data for the related compound is provided for comparative purposes.

## Synthesis of 1,3,6-Octatriene

A detailed experimental protocol for the synthesis of **1,3,6-octatriene** is not readily available in the public domain. However, a synthetic route for (3E,6E)-**1,3,6-octatriene** has been reported in the Journal of the American Chemical Society in 1975.[5] General synthetic strategies for conjugated trienes often involve elimination reactions, such as dehydrohalogenation or dehydration of appropriate precursors, or through coupling reactions that form new carbon-carbon double bonds.

## Chemical Reactivity and Experimental Protocols

Conjugated trienes like **1,3,6-octatriene** are known to undergo a variety of chemical reactions, with pericyclic reactions being a prominent class. These reactions are stereospecific and are governed by the principles of orbital symmetry.

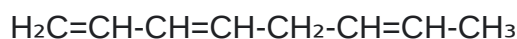
## Electrocyclic Reactions

A key reaction of conjugated trienes is the electrocyclic ring closure to form a cyclohexadiene. This reaction can be initiated either thermally or photochemically, with each pathway leading to

a specific stereochemical outcome. The stereochemistry of the product is determined by the conrotatory or disrotatory motion of the terminal p-orbitals of the triene.

The following diagram illustrates the general principle of the electrocyclic ring closure of a generic **1,3,6-octatriene** to a substituted cyclohexadiene. The specific stereochemistry of the starting material and the reaction conditions (thermal or photochemical) would dictate the stereochemistry of the product.

Conceptual workflow of the electrocyclic ring closure of 1,3,6-octatriene.



Heat ( $\Delta$ ) or Light ( $h\nu$ )  
[Electrocyclic Ring Closure]

Substituted  
Cyclohexadiene

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Caption: Conceptual workflow of the electrocyclic ring closure of **1,3,6-octatriene**.

This reaction is of significant interest in synthetic organic chemistry as it allows for the stereocontrolled formation of cyclic systems. The principles governing these reactions are fundamental to understanding the behavior of conjugated systems in various chemical and biological processes.

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